molecular formula C19H19FN2O6S B2564205 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 2034252-75-8

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No. B2564205
CAS RN: 2034252-75-8
M. Wt: 422.43
InChI Key: HXUREHDAILVISV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains an oxazolidinone ring, a phenyl group, an ethoxy group, and a fluorobenzenesulfonamide group. The exact structure would need to be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Similar compounds have been synthesized and screened for antibacterial activity against various bacteria .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include melting point, boiling point, solubility, and stability. These properties would need to be determined experimentally .

Scientific Research Applications

COX-2 Inhibitors for Pain and Inflammation Management

Research on similar sulfonamide derivatives has led to the identification of potent and selective COX-2 inhibitors, such as JTE-522, which shows promise for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain without the gastrointestinal side effects associated with traditional NSAIDs (Hashimoto et al., 2002).

Anticancer Potential through COX-2 Inhibition

The selective inhibition of COX-2 has also been explored for its potential anticancer effects. For example, JTE-522 has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines, suggesting a mechanism by which similar compounds could be utilized in cancer therapy (Li et al., 2002).

Applications in Photodynamic Therapy

Compounds with sulfonamide components have been investigated for their photophysical and photochemical properties, which are beneficial for photodynamic therapy, particularly in the treatment of cancer. The high singlet oxygen quantum yield of these compounds makes them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antifungal Activities

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, showing high potency against various bacterial and fungal strains. This broad-spectrum antimicrobial activity highlights the potential use of similar compounds in treating infectious diseases (Yolal et al., 2012).

Enzyme Inhibition for Therapeutic Applications

The inhibition of enzymes like carbonic anhydrase by sulfonamide derivatives represents another significant area of research, with applications ranging from the treatment of glaucoma to managing conditions like edema and epilepsy. Such inhibitors can be highly selective for specific isozymes, offering targeted therapeutic options (Ilies et al., 2003).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Future Directions

This compound could have potential applications in various fields of research, including drug synthesis and material science. Further studies would be needed to explore these potential applications .

properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O6S/c1-2-27-17-9-8-14(10-15(17)20)29(25,26)21-16(13-6-4-3-5-7-13)11-22-18(23)12-28-19(22)24/h3-10,16,21H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUREHDAILVISV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.